Benzyl (5-methylazepan-4-yl)carbamate
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Overview
Description
Benzyl (5-methylazepan-4-yl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C16H24N2O2 and a molecular weight of 276.37 . This compound is often utilized in the synthesis of other chemical entities and has shown promise in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-methylazepan-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-methylazepan-4-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method enhances the efficiency and yield of the compound while minimizing the production of by-products. The use of automated systems ensures precise control over reaction parameters, leading to a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-methylazepan-4-yl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated compounds, organic solvents
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzyl (5-methylazepan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
- tert-Butyl carbamate
Uniqueness
Benzyl (5-methylazepan-4-yl)carbamate stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its azepane ring and benzyl group contribute to its distinct properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
benzyl N-(5-methylazepan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-7-9-16-10-8-14(12)17-15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLRDBIWEWMSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCC1NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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